molecular formula C20H20N2O3 B13152487 tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate

tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate

Cat. No.: B13152487
M. Wt: 336.4 g/mol
InChI Key: MJQSYBLHBFKKQJ-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate is a carbamate derivative featuring a quinoline moiety linked via an oxygen atom to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) group. This structure imparts unique physicochemical and pharmacological properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl N-(4-quinolin-4-yloxyphenyl)carbamate

InChI

InChI=1S/C20H20N2O3/c1-20(2,3)25-19(23)22-14-8-10-15(11-9-14)24-18-12-13-21-17-7-5-4-6-16(17)18/h4-13H,1-3H3,(H,22,23)

InChI Key

MJQSYBLHBFKKQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=CC=NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate typically involves the reaction of 4-hydroxyquinoline with tert-butyl N-(4-bromophenyl)carbamate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate can undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: The phenylcarbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products:

    Oxidation: Products may include quinoline N-oxides.

    Reduction: Reduced forms of the quinoline moiety.

    Substitution: Substituted phenylcarbamates.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, through its quinoline moiety. This interaction can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • tert-Butyl N-((4-Bromo-2-fluoro-3-methoxyphenyl)methyl)carbamate (41ε): Incorporates bromo, fluoro, and methoxy groups, synthesized via General Procedure A with a 23% yield.
  • Synthesized in 49% yield via General Procedure B .

Heterocyclic Modifications

  • TERT-BUTYL N-{4-[(3-AMINOQUINOLIN-4-YL)AMINO]BUTYL}CARBAMATE (CAS 210303-90-5): Replaces the quinolin-4-yloxy group with an aminoquinoline moiety. The amino group enhances hydrogen-bonding capacity, which may improve solubility or target affinity compared to the oxygen-linked variant .
  • Synthesized via literature methods with unspecified yields .

Modifications on the Carbamate Side Chain

  • tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate: Incorporates a hydroxyphenyl carbamoyl group, enabling additional hydrogen bonding (O—H···O) in crystal packing, as observed in crystallographic studies. This could enhance solid-state stability compared to non-hydroxylated analogs .
  • Synthesized via established protocols with detailed NMR and MS characterization .

Biological Activity

Tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound this compound features a quinoline moiety, which is known for its ability to interact with various biological targets. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the quinoline scaffold possess significant activity against various bacterial strains, including resistant strains. For instance, a study highlighted that similar compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Several studies have demonstrated the anticancer potential of quinoline-based compounds. For example, derivatives similar to this compound have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanisms include:

  • Induction of apoptosis
  • Cell cycle arrest
  • Inhibition of angiogenesis

A notable study reported an IC50 value of 20 nM for certain quinoline derivatives against MCF-7 cells, indicating potent anticancer activity .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A recent investigation into related quinoline compounds found that modifications in the side chains significantly influenced their antimicrobial efficacy. The study concluded that optimizing these side chains could enhance activity against resistant bacterial strains .
  • Cytotoxicity in Cancer Cells : In vitro studies on related compounds demonstrated that they could reduce cell viability in cancer cell lines by over 70% at concentrations around 50 μM. This suggests that structural modifications can lead to enhanced cytotoxicity .
  • Neuroprotective Effects : Some studies suggest that quinoline derivatives may also exhibit neuroprotective properties, potentially through the inhibition of neuroinflammatory pathways. This is particularly relevant for conditions like Alzheimer's disease, where reducing inflammation could mitigate neuronal damage .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialStaphylococcus aureusMIC = 5 µM
AnticancerMCF-7 (Breast Cancer)IC50 = 20 nM
NeuroprotectionAstrocytesNot specified

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate?

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

  • Step 1 : Alkylation or substitution to introduce the quinolin-4-yloxy group onto a phenyl ring. For example, coupling 4-hydroxyphenyl derivatives with quinoline precursors under nucleophilic aromatic substitution conditions .
  • Step 2 : Protection of the amine group using tert-butyl carbamate (Boc) via carbamate formation. This often employs Boc anhydride in the presence of a base (e.g., triethylamine) in solvents like dichloromethane or THF .
  • Purification : Column chromatography (silica gel) or recrystallization is used to isolate the product, with purity verified by NMR and HRMS .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm structural integrity, with characteristic peaks for the quinoline moiety (δ 8.5–9.0 ppm for aromatic protons) and Boc group (δ 1.3 ppm for tert-butyl) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ for C20_{20}H21_{21}N2_2O3_3: calc. 337.1547, observed 337.1549) .
  • X-ray Crystallography : SHELX software is widely used for resolving crystal structures, particularly to confirm stereochemistry and intermolecular interactions .

Q. How can solubility and stability be optimized for experimental use?

  • Solubility : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., chloroform). Sonication or mild heating (≤50°C) enhances dissolution .
  • Stability : Store under inert conditions (N2_2 atmosphere, –20°C) to prevent Boc-group hydrolysis. Avoid prolonged exposure to acidic/basic environments .

Advanced Research Questions

Q. How can reaction yields be improved during synthesis?

  • Catalyst Optimization : Use palladium catalysts (e.g., Pd(PPh3_3)4_4) for efficient coupling reactions. For example, Suzuki-Miyaura cross-coupling improves aryl-aryl bond formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates. Microwave-assisted synthesis reduces reaction time and improves yield .
  • Byproduct Mitigation : Monitor Boc deprotection (e.g., via TLC) and adjust reaction pH to minimize unwanted hydrolysis .

Q. What strategies resolve conflicting data between spectroscopic and crystallographic analyses?

  • Case Example : If NMR suggests a planar quinoline ring but X-ray data shows slight distortion, use DFT calculations (e.g., Gaussian) to evaluate electronic vs. steric effects. SHELX refinement parameters (e.g., R-factor < 5%) ensure crystallographic accuracy .
  • Dynamic Effects : Variable-temperature NMR can detect conformational flexibility that static crystallography might miss .

Q. How is this compound applied in drug discovery pipelines?

  • Pharmacophore Development : The quinoline scaffold is explored for kinase inhibition (e.g., EGFR/c-Met dual inhibitors). Functionalization at the carbamate group allows tuning of pharmacokinetic properties .
  • Biological Assays : Use in vitro cytotoxicity screening (e.g., IC50_{50} determination in cancer cell lines) followed by metabolic stability testing in liver microsomes .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Batch Reactor Optimization : Transition from round-bottom flasks to continuous-flow systems improves heat transfer and reduces Boc-deprotection side reactions .
  • Purification at Scale : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) to reduce solvent waste .

Methodological Notes

  • Safety : While no specific hazards are reported for this compound, general carbamate handling precautions apply (e.g., avoid inhalation, use fume hoods) .
  • Data Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst lot) meticulously, as trace impurities can drastically alter outcomes .

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